Bienvenue dans la boutique en ligne BenchChem!

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide

CNS drug design Lipophilicity Blood-brain barrier permeability

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 942010-77-7) is a synthetic small molecule belonging to the 3,4,5-trimethoxybenzamide class, featuring a 4-fluorophenyl substituent attached via a morpholinoethyl linker. The compound has a molecular formula of C22H27FN2O5 and a molecular weight of 418.465 g/mol.

Molecular Formula C22H27FN2O5
Molecular Weight 418.465
CAS No. 942010-77-7
Cat. No. B2802416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide
CAS942010-77-7
Molecular FormulaC22H27FN2O5
Molecular Weight418.465
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
InChIInChI=1S/C22H27FN2O5/c1-27-19-12-16(13-20(28-2)21(19)29-3)22(26)24-14-18(25-8-10-30-11-9-25)15-4-6-17(23)7-5-15/h4-7,12-13,18H,8-11,14H2,1-3H3,(H,24,26)
InChIKeyVNPWLYUYPBSKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 942010-77-7) – Compound Identity and Research Sourcing Baseline


N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 942010-77-7) is a synthetic small molecule belonging to the 3,4,5-trimethoxybenzamide class, featuring a 4-fluorophenyl substituent attached via a morpholinoethyl linker . The compound has a molecular formula of C22H27FN2O5 and a molecular weight of 418.465 g/mol . Structurally, it combines three pharmacophoric elements common to CNS-penetrant tool compounds: an electron-rich trimethoxybenzoyl moiety, a basic morpholine ring, and a lipophilic 4-fluorophenyl group [1]. The compound is listed in multiple research chemical inventories and is primarily available from specialty chemical suppliers for laboratory-scale research purposes .

Why N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide Cannot Be Replaced by Generic 3,4,5-Trimethoxybenzamide Analogs


Within the 3,4,5-trimethoxybenzamide chemical space, small perturbations to the amine-bearing side chain produce large shifts in receptor binding profiles, as established by classical structure–activity relationship (SAR) studies [1]. The target compound's morpholinoethyl linker creates a distinct three-dimensional scaffold that simultaneously presents a hydrogen-bond-accepting morpholine oxygen, a basic tertiary amine, and a 4-fluorophenyl ring in a geometry not achievable by simpler N-aryl-trimethoxybenzamides (e.g., CAS 796-59-8) or N-alkylpiperidine variants [1]. Substituting a close analog such as N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 942010-86-8) replaces the 3,4,5-trimethoxy electron-donating motif with a strongly electron-withdrawing –CF₃ group, profoundly altering both the electronic surface potential and the hydrogen-bond donor/acceptor pharmacophore map—changes sufficient to invalidate any assumption of biological equipotency . These structural differences are non-trivial and directly impact target engagement, solubility, and metabolic stability in ways that generic class-level assumptions cannot capture.

Quantitative Differentiation Evidence for N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide vs. Closest Structural Analogs


Electron-Donating 3,4,5-Trimethoxy vs. Electron-Withdrawing 3-Trifluoromethyl: Impact on Calculated LogP and Predicted CNS Permeability

The target compound bears a 3,4,5-trimethoxybenzamide acyl group, a strong electron-donating motif, whereas its closest catalogued analog, N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 942010-86-8), carries an electron-withdrawing 3-CF₃ substituent . Using consensus predicted logP (XLogP3-AA / ACD/Labs), the target compound's calculated logP is approximately 2.6, compared to approximately 3.4 for the 3-CF₃ analog . This ≈0.8 log unit reduction translates to a ~6.3-fold lower predicted n-octanol/water partition coefficient, placing the target compound within a more favorable lipophilicity window for CNS drug-like properties (logP 1–3) [1]. Furthermore, the 3,4,5-trimethoxy pattern introduces three hydrogen-bond-accepting methoxy oxygens that are absent in the 3-CF₃ analog, potentially enabling additional polar interactions with target binding pockets [1].

CNS drug design Lipophilicity Blood-brain barrier permeability Trimethoxybenzamide SAR

Molecular Weight and Heavy Atom Count Differentiation from Smaller Trimethoxybenzamide Fragment Analogs

The target compound (MW = 418.46 g/mol) occupies a mid-range molecular weight space that distinguishes it from smaller fragment-like trimethoxybenzamides such as N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide (CAS 796-59-8; MW = 305.3 g/mol) [1]. The +113 Da mass difference arises from the morpholinoethyl linker, which inserts a basic amine and a conformationally flexible two-carbon bridge between the 4-fluorophenyl ring and the benzamide nitrogen . This linker strategy is employed in medicinal chemistry to optimize the distance and orientation of the 4-fluorophenyl group relative to the trimethoxybenzamide core, a parameter not tunable in the simpler N-aryl analog [2]. The heavier weight also provides more non-hydrogen atoms (30 vs. 22 heavy atoms), offering greater potential for shape complementarity with larger protein binding pockets [2].

Fragment-based drug discovery Molecular weight Ligand efficiency Trimethoxybenzamide library

Morpholinoethyl vs. Furan-Ethyl Heterocycle Swap: Impact on Predicted Basicity and Solubility

A direct structural analog, N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 877630-86-9), replaces the 4-fluorophenyl ring of the target compound with a furan-2-yl heterocycle [1]. While both compounds share the morpholinoethyl-trimethoxybenzamide core, the 4-fluorophenyl group of the target compound provides (i) greater metabolic stability due to the absence of oxidatively labile furan C–H bonds, (ii) a higher calculated logP (predicted ~2.6 vs. ~1.9 for the furan analog), and (iii) the potential for halogen-bond interactions with protein targets that the furan oxygen cannot engage . The 4-fluorophenyl group is also a recognized bioisostere for modulating CYP450 oxidative metabolism, often conferring longer metabolic half-life compared to heterocyclic replacements [2].

Heterocycle SAR Basicity Aqueous solubility Morpholine-containing compounds

Caveat: Absence of Published Head-to-Head Biological Data for the Target Compound

A systematic search of PubMed, BindingDB, ChEMBL, and Google Patents as of May 2026 returned no peer-reviewed publications, no patent biological examples, and no quantitative bioactivity data (IC₅₀, EC₅₀, Kᵢ, or in vivo results) for the compound N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 942010-77-7) [1][2]. All differentiation evidence presented herein is therefore derived from structural comparison, predicted physicochemical properties, and class-level SAR inference from the broader 3,4,5-trimethoxybenzamide literature [1]. In contrast, several structurally related trimethoxybenzamides have published bioactivity profiles: for example, MRT-10 (a 3,4,5-trimethoxybenzamide Smo antagonist) has a reported IC₅₀ of 0.5 μM in HEK293 cells [3]. The absence of analogous data for the target compound represents a significant evidence gap that must be weighed when deciding between this compound and a structurally related analog with published target engagement data.

Data transparency Research chemical Procurement risk Biological annotation gap

Procurement-Relevant Application Scenarios for N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 942010-77-7)


SAR Probe for CNS Trimethoxybenzamide Pharmacophore Expansion

This compound is best deployed as a structural probe in medicinal chemistry campaigns aiming to expand SAR beyond simple N-aryl-trimethoxybenzamides. The morpholinoethyl linker introduces a basic amine that can form salt-bridge interactions with acidic residues (e.g., Asp/Glu) in GPCR or ion channel binding pockets, a capability absent in N-(4-fluorophenyl)-3,4,5-trimethoxybenzamide (CAS 796-59-8). Procurement for in-house SAR panels allows exploration of linker-length and basicity effects on target binding, informed by the class-level CNS depressant activity of trimethoxybenzamides .

Head-to-Head Metabolic Stability Comparison vs. Furan Analog

When paired with N-(2-(furan-2-yl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide (CAS 877630-86-9) in a comparative microsomal or hepatocyte stability assay, this compound serves as a matched-pair probe for the effect of 4-fluorophenyl vs. furan-2-yl substitution on oxidative metabolism. The predicted superior metabolic stability of the 4-fluorophenyl variant can be experimentally verified to guide lead optimization decisions on aryl ring choice for CNS-exposed scaffolds.

Physicochemical Comparator for LogP-Dependent Cellular Permeability Studies

With a predicted logP of ~2.6, this compound occupies a more favorable CNS drug-likeness window than the higher-logP 3-CF₃ analog (predicted logP ~3.4; CAS 942010-86-8) . Procurement of both compounds for parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability studies enables direct quantification of the lipophilicity-permeability relationship in this chemotype, supporting rational selection of the optimal lead for blood-brain barrier penetration.

Chemical Probe for Morpholine-Containing Library Enumeration

As a commercially available morpholinoethyl-trimethoxybenzamide scaffold, this compound can serve as a starting point for parallel library synthesis. The 3,4,5-trimethoxybenzamide core is amenable to further derivatization (e.g., O-demethylation to reveal phenolic hydroxyls), while the morpholine nitrogen can be alkylated to generate quaternary ammonium salts for targeted solubility modulation. Procurement of gram-quantity stock enables both medicinal chemistry diversification and biophysical assay deployment from a single batch .

Quote Request

Request a Quote for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.